molecular formula C6H12N2 B094363 2-Propyl-2-imidazoline CAS No. 15450-05-2

2-Propyl-2-imidazoline

Cat. No. B094363
CAS RN: 15450-05-2
M. Wt: 112.17 g/mol
InChI Key: LFCYHAXVBWPGQR-UHFFFAOYSA-N
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Description

Imidazopyridines, including 2-Propyl-2-imidazoline, are recognized as significant scaffolds in medicinal chemistry due to their wide range of applications. These compounds are also valuable in material science because of their structural characteristics. The synthesis of imidazopyridines from readily available chemicals is of great interest due to their extensive use across various branches of chemistry .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A notable method for synthesizing a broad range of imidazo[1,2-a]pyridines involves a tandem, one-pot process starting with an Ortoleva-King reaction, followed by optimal conditions that result in the formation of the desired compounds in moderate yields . Recent developments have also seen the synthesis of these scaffolds from various substrates using approaches such as multicomponent reactions, tandem processes, rearrangement reactions, and transition-metal-catalyzed C–H activation . Additionally, the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed, representing a significant advance over traditional in-flask methods .

Molecular Structure Analysis

The molecular structure of imidazopyridines is characterized by a fused bicyclic 5-6 heterocycle. This structure is amenable to various functionalizations, which can be manipulated to achieve desired physical and chemical properties. For instance, products containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT) in certain solvents, which affects their emission characteristics .

Chemical Reactions Analysis

Imidazopyridines can participate in a variety of chemical reactions. For example, gold(I)-catalyzed synthesis allows for the formation of 2-fluoroalkyl imidazole derivatives through a 5-exo-dig cyclization of propargyl amidines . A room-temperature, transition-metal-free one-pot synthesis approach has been developed for 3-aryl imidazo[1,2-a]pyridines, which involves the formation of an iodo-hemiaminal intermediate . Furthermore, a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via cascade aminomethylation/cycloisomerization of alkynes has been explored, demonstrating excellent yields and functional group tolerance .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridines are influenced by their molecular structure and the substituents attached to the core scaffold. For instance, the presence of a 2-(2'-hydroxyphenyl) substituent can lead to strong, solid-state emission in the blue-green-yellow region due to ESIPT . The synthesis of imidazoline-based amino acids from dipeptides has been reported, where the imidazolines were easily converted to imidazoles and incorporated into macrolactam analogs without loss of stereochemical integrity, indicating the stability of the imidazoline structure . Additionally, the synthesis of 3-formyl imidazo[1,2-a]pyridines under Cu-catalyzed aerobic oxidative conditions has been achieved, showcasing good functional group tolerance and the ability to generate diversified and valuable products .

Scientific Research Applications

  • Fabric Softeners and Antistatic Agents

    • Field : Textile Industry
    • Application : Imidazoline derivatives are used as fabric softeners and antistatic agents . They were first used as dye leveling agents in the textile industry in the 1930s .
    • Method : These compounds are applied in the rinse cycle of washing machines .
    • Results : The use of imidazoline derivatives results in softer fabrics and reduces static electricity .
  • Dispersants and Emulsifiers

    • Field : Industrial Applications
    • Application : Imidazoline derivatives are used as dispersants and emulsifiers .
    • Method : These compounds are added to various industrial products to improve their properties .
    • Results : The use of imidazoline derivatives improves the performance of these products .
  • Corrosion Inhibitors

    • Field : Industrial Applications
    • Application : Imidazoline derivatives are used as corrosion inhibitors .
    • Method : These compounds are applied to metal surfaces to prevent corrosion .
    • Results : The use of imidazoline derivatives results in longer-lasting metal surfaces .
  • Laundry Detergents

    • Field : Household Products
    • Application : Imidazoline derivatives are used in laundry detergent applications due to their good detergency, resiliency, foaming property, softening property, rewettability, good storage stability, and less irritating property .
    • Method : These compounds are added to laundry detergents to improve their properties .
    • Results : The use of imidazoline derivatives improves the performance of laundry detergents .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application : 2-imidazolines have been investigated as antihyperglycemic, anti-inflammatory, antihypertensive, antihypercholesterolemic, and antidepressant reagents . The imidazoline-containing drug clonidine is used alone or in combination with other medications to treat high blood pressure .
    • Method : These compounds are used in the formulation of various pharmaceutical products .
    • Results : The use of 2-imidazolines has shown promising results in the treatment of various health conditions .
  • Synthesis of Functional Molecules

    • Field : Organic Chemistry
    • Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • Method : Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles .
    • Results : The development of novel methods for the synthesis of imidazoles has led to their use in a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Rheology Modifiers and Adhesion Promoters

    • Field : Industrial Applications
    • Application : Hydroxyethyl imidazolines, a type of cationic imidazolines, are used as rheology modifiers and adhesion promoters .
    • Method : These compounds are added to lubricants, road making materials, paints, and ink industries .
    • Results : The use of hydroxyethyl imidazolines improves the properties of these industrial products .
  • Water Repellents

    • Field : Textile Industry
    • Application : Cationic imidazolines are used as water repellents .
    • Method : These compounds are applied to fabrics to make them water-resistant .
    • Results : The use of cationic imidazolines results in water-resistant fabrics .
  • Disinfectants

    • Field : Household Products
    • Application : Cationic surfactants, including imidazoline salts, are used as disinfectants .
    • Method : These compounds are added to various household products to improve their disinfecting properties .
    • Results : The use of imidazoline derivatives improves the performance of these disinfectants .
  • Dyes for Solar Cells and Other Optical Applications

    • Field : Solar Energy and Optics
    • Application : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
    • Method : Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles .
    • Results : The development of novel methods for the synthesis of imidazoles has led to their use in a wide range of applications .

Safety And Hazards

The safety data sheet for 2-Propyl-2-imidazoline suggests that it is intended for R&D use only and not for medicinal, household, or other use .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-propyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCYHAXVBWPGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165647
Record name 2-Imidazoline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-2-imidazoline

CAS RN

15450-05-2
Record name 4,5-Dihydro-2-propyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15450-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazoline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propyl-2-imidazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Paul, J Menschik - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… 5-Methyl-2-propyl-4-hydroxymethylimidazole (le) and 4,5-Dimethyl-2-propyl-2-imidazoline-4,5-diol Hydrochloride (5e). n-Butyramidine (245 g., 2.00 mole) was dissolved in 100 ml. of …
Number of citations: 6 onlinelibrary.wiley.com
M Wu, S Wang, H Liu - Journal of Natural Gas Chemistry, 2007 - Elsevier
… 2-propyl-2-imidazoline, acrylate, N-methyl N-ethyl acetamine, etc. The mechanism of their operation is via the formation or adsorption of eutectic crystals to prevent the growth of …
Number of citations: 131 www.sciencedirect.com
YV Popov, VM Mokhov, II Kalitina - Russian Journal of General Chemistry, 2016 - Springer
The reaction of carboxylic acids with ethylenediamine catalyzed by copper or iron oxide nanoparticles proceeds at 80C with azeotropic water distilling off during 2–8 h to form 2-R-2-…
Number of citations: 3 link.springer.com
NR Kundu - 2007 - pure.mpg.de
Synthesis of poly (methylene amine) via direct polymerization of 1, 2-diaminoethene was not possible due to tautomerization of the monomer leading to non-polymerisable azomethine …
Number of citations: 1 pure.mpg.de

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